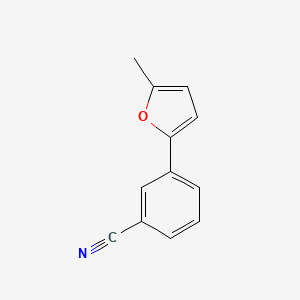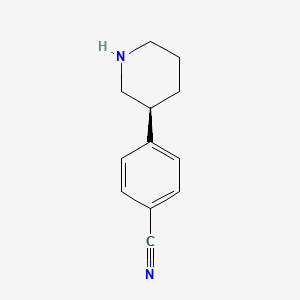
4-Fluoro-6-nitroindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-fluoro-6-nitroindoline est un composé organique de formule moléculaire C8H7FN2O2. Il s'agit d'un dérivé de l'indoline, caractérisé par la présence d'un atome de fluor en position 4 et d'un groupe nitro en position 6 sur le cycle indoline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-fluoro-6-nitroindoline implique généralement la nitration de la 4-fluoroindoline. Une méthode courante comprend les étapes suivantes :
Réaction de nitration : La 4-fluoroindoline est traitée avec un agent nitrant, tel qu'un mélange d'acide sulfurique concentré et d'acide nitrique, pour introduire le groupe nitro en position 6.
Conditions de réaction : La réaction est généralement effectuée à basse température pour contrôler la vitesse de nitration et minimiser la formation de sous-produits.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réacteurs discontinus ou à écoulement continu : Ces réacteurs sont utilisés pour assurer un mélange efficace et un contrôle de la température.
Étapes de purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir une this compound de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-fluoro-6-nitroindoline subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, le palladium sur carbone).
Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Agents réducteurs : Hydrogène gazeux, palladium sur carbone ou autres catalyseurs métalliques.
Nucléophiles : Ammoniac, amines ou autres réactifs nucléophiles.
Principaux produits formés
Dérivés aminés : La réduction du groupe nitro conduit à la formation de 4-fluoro-6-aminoindoline.
Indolines substituées : Les réactions de substitution donnent divers dérivés d'indoline substitués.
4. Applications dans la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. L'atome de fluor améliore la stabilité et la réactivité du composé, ce qui en fait un outil précieux en chimie médicinale.
Applications De Recherche Scientifique
4-Fluoro-6-nitroindoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-nitroindoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Fluoroindoline : N'a pas le groupe nitro, ce qui la rend moins réactive dans certaines réactions chimiques.
6-Nitroindoline : N'a pas l'atome de fluor, ce qui affecte sa stabilité et sa réactivité.
4-Chloro-6-nitroindoline : Structure similaire mais avec un atome de chlore au lieu de fluor, conduisant à des propriétés chimiques différentes.
Unicité
La 4-fluoro-6-nitroindoline est unique en raison de la présence à la fois du fluor et du groupe nitro, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de ces groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C8H7FN2O2 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
4-fluoro-6-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h3-4,10H,1-2H2 |
Clé InChI |
GHXGQDHBPSIPLC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)


![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)





